2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the quinoxaline family. This compound has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact.
Preparation Methods
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 2-chloromethyl-4-methyl-quinazoline derivatives with 1-(2-amino-phenyl)-ethanone in the presence of HCl gas under anhydrous conditions. This reaction is followed by the addition of chloro acetonitrile to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include HCl gas, chloro acetonitrile, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer and antimicrobial agent. The compound is also used in the study of DNA intercalation activities and molecular docking studies to investigate its binding modes with various molecular targets .
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline involves the downregulation of MYC and E2F targets, which are genes known to be involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair . These molecular targets and pathways play a crucial role in the compound’s therapeutic effects.
Comparison with Similar Compounds
2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline can be compared with other similar compounds such as cetirizine ethyl ester dihydrochloride and 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride. These compounds share structural similarities but differ in their specific applications and mechanisms of action . The uniqueness of this compound lies in its specific molecular targets and pathways involved in its therapeutic effects.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-13-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGKYKTCGLUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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